molecular formula C7H8N2O2 B1300886 Methyl 2-pyrazineacetate CAS No. 370562-35-9

Methyl 2-pyrazineacetate

Cat. No.: B1300886
CAS No.: 370562-35-9
M. Wt: 152.15 g/mol
InChI Key: LSQOCWXAHKBAOM-UHFFFAOYSA-N
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Description

Methyl 2-pyrazineacetate is an organic compound with the molecular formula C7H8N2O2. It is a liquid at room temperature and is known for its distinctive pyrazine odor. This compound is used in various fields, including the flavor and fragrance industry, due to its aromatic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-pyrazineacetate can be synthesized through several methods. One common method involves the esterification of 2-pyrazineacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-pyrazineacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-pyrazineacetate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 2-pyrazineacetate exerts its effects is primarily through its interaction with olfactory receptors, which are responsible for detecting odors. In biological systems, it may interact with enzymes and receptors involved in metabolic pathways, although specific molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

  • Methyl pyrazinecarboxylate
  • Ethyl pyrazineacetate
  • Methyl pyrazinecarboxamide

Comparison: Methyl 2-pyrazineacetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and olfactory properties compared to similar compounds. For instance, methyl pyrazinecarboxylate has a different ester group, leading to variations in its aroma and reactivity. Ethyl pyrazineacetate, with a longer alkyl chain, exhibits different physical properties and reactivity patterns .

Properties

IUPAC Name

methyl 2-pyrazin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)4-6-5-8-2-3-9-6/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQOCWXAHKBAOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363807
Record name Methyl 2-pyrazineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370562-35-9
Record name Methyl 2-pyrazineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=370562-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-pyrazineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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